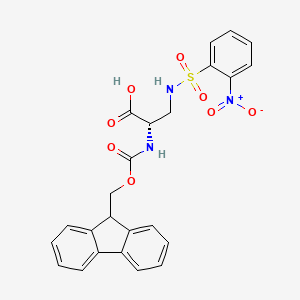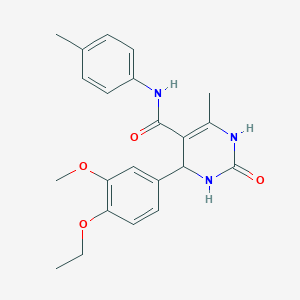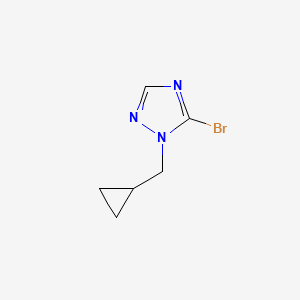![molecular formula C16H19N3O2S B2764095 2-[(6-ethyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide CAS No. 900007-71-8](/img/structure/B2764095.png)
2-[(6-ethyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including structural formulas and 3D models.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It would include the reactants, the conditions under which the reaction occurs, and the yield of the product.Molecular Structure Analysis
This involves examining the arrangement of atoms within the molecule and the bonds between them. Techniques such as X-ray crystallography and NMR spectroscopy are often used for this purpose.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It would include the reactants and products of the reaction, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves detailing properties such as the compound’s melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Structural Insights
Research has shown that the structural conformation and intermolecular interactions of 2-[(6-ethyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide analogs play a significant role in their chemical behavior and potential applications. Studies by Subasri et al. (2016, 2017) on crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides reveal folded conformations about the thioacetamide bridge, with intramolecular N—H⋯N hydrogen bonds stabilizing this configuration Subasri et al., 2016; Subasri et al., 2017. These structural insights can inform the design of new compounds with specific properties and functions.
Antiviral Applications
A notable application of these compounds is in antiviral research. Mary et al. (2020) conducted a comprehensive study on a novel antiviral active molecule related to 2-[(6-ethyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide, synthesizing and characterizing it through various spectroscopic methods. Their research also included quantum chemical insight, drug likeness assessment, and molecular docking against SARS-CoV-2 protein, indicating potential efficacy against COVID-19 Mary et al., 2020.
Anticancer Research
The compound's analogs have also been explored for their anticancer activities. Hafez and El-Gazzar (2017) synthesized new thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, evaluating their antitumor activity against various human cancer cell lines. Their findings suggest that certain derivatives exhibit potent anticancer activity, underscoring the potential of these compounds in developing new anticancer agents Hafez & El-Gazzar, 2017.
Antimicrobial Properties
Additionally, compounds based on the pyrimidinone structure have shown promising antimicrobial properties. Hossan et al. (2012) reported the synthesis of pyrimidinone and oxazinone derivatives with significant antibacterial and antifungal activities, indicating their potential as antimicrobial agents Hossan et al., 2012.
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and other hazards. It would also include appropriate safety precautions for handling the compound.
Future Directions
This involves discussing potential future research directions involving the compound. This could include potential applications of the compound, or ways in which its synthesis or use could be improved.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-2-13-10-14(20)19-16(18-13)22-11-15(21)17-9-8-12-6-4-3-5-7-12/h3-7,10H,2,8-9,11H2,1H3,(H,17,21)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWCDGYEVLUUCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SCC(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-ethyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)azetidine-1-carboxylate](/img/structure/B2764013.png)

![3-[3-({2-[(2,5-Dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2764017.png)
![2-chloro-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2764021.png)

![(Z)-5-chloro-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2764024.png)
![N-isopropyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2764025.png)
![2-[(2,6-Dichlorophenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2764026.png)
![[(1S,2S)-2-Aminocyclopentyl]methanol;hydrochloride](/img/structure/B2764027.png)




![Ethyl 4-(4-chlorophenyl)-2-(2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate](/img/structure/B2764035.png)